molecular formula C9H6ClFN2S B15380904 5-(3-Chloro-4-fluorophenyl)thiazol-2-amine

5-(3-Chloro-4-fluorophenyl)thiazol-2-amine

Cat. No.: B15380904
M. Wt: 228.67 g/mol
InChI Key: SQKUQGZJPOOYFH-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)thiazol-2-amine (CAS: 1546702-66-2) is a thiazole derivative with a molecular formula of C₉H₆ClFN₂S (MW: 228.67 g/mol). The compound features a thiazole core substituted at position 5 with a 3-chloro-4-fluorophenyl group and an amine group at position 2. Thiazoles are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C9H6ClFN2S

Molecular Weight

228.67 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6ClFN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

SQKUQGZJPOOYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 5-(3-Chloro-4-fluorophenyl)thiazol-2-amine and related compounds:

Compound Name Molecular Formula Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Structural Features Reference
This compound C₉H₆ClFN₂S 5-(3-Cl-4-F-phenyl) 228.67 Direct phenyl attachment; halogenated aryl group
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine C₁₀H₉FN₂OS 4-(5-F-2-MeO-phenyl) 224.25 Methoxy group enhances polarity
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine C₁₀H₈ClFN₂S 5-(4-Cl-2-F-benzyl) 242.70 Benzyl linker increases lipophilicity
5-(3-Chlorophenyl)-4-methylthiazol-2-amine C₁₀H₉ClN₂S 5-(3-Cl-phenyl), 4-Me 224.71 Methyl group introduces steric bulk
5-[5-(4-Fluorophenyl)thiophen-2-yl]-thiadiazol-2-amine C₁₂H₈FN₃S₂ Thiadiazole core with thiophenyl 285.34 Thiadiazole scaffold; anticancer activity (IC₅₀: 1.28 μg/mL)

Key Observations:

  • Halogen Positioning : The 3-chloro-4-fluoro substitution in the target compound contrasts with analogs like 5-(4-Cl-2-F-benzyl)thiazol-2-amine, where halogens occupy different positions on the aromatic ring. This affects electronic distribution and steric interactions .
  • Heterocycle Core : Thiadiazole derivatives (e.g., ) show distinct biological profiles due to their sulfur-rich cores, which may enhance DNA intercalation or enzyme inhibition .

Q & A

Q. What are the common synthetic routes for 5-(3-Chloro-4-fluorophenyl)thiazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of precursors such as 3-chloro-4-fluoroaniline with thiazole-forming reagents. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .
  • Temperature : Controlled heating (room temperature to 100°C) to optimize reaction kinetics .
  • Catalysts/Bases : Potassium carbonate or similar bases to facilitate deprotonation and cyclization . A representative synthetic pathway involves:
  • Condensation of 3-chloro-4-fluoroaniline with thiourea derivatives.
  • Cyclization under reflux in DMF to form the thiazole core .

Table 1: Synthesis Conditions

StepReagents/ConditionsSolventTemperatureReference
13-Chloro-4-fluoroaniline + thioureaDMF80–100°C
2Cyclization with K₂CO₃DMFReflux

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : To verify aromatic proton environments and substituent positions .
  • Mass Spectrometry : For molecular weight validation .
  • X-ray Crystallography : Utilizes programs like SHELX for refining crystal structures . For example, SHELXL refines bond lengths and angles, while ORTEP-3 generates graphical representations .

Table 2: Characterization Techniques

TechniquePurposeExample ApplicationReference
¹H/¹³C NMRAssign substituent positionsConfirmation of aryl-thiazole linkage
X-ray DiffractionResolve crystal packingSHELX-refined structure determination

Q. What solvent systems optimize the synthesis and purification of this compound?

Methodological Answer: Solvent selection balances solubility and reaction efficiency:

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in cyclization .
  • Precipitation : Adjusting pH with ammonia or water-DMSO mixtures isolates the product .
  • Chromatography : Silica gel columns with ethyl acetate/cyclohexane gradients purify derivatives .

Advanced Research Questions

Q. How does the chloro-fluorophenyl substituent influence electronic properties and bioactivity?

Methodological Answer: The electron-withdrawing Cl and F groups:

  • Modulate electron density : Enhance thiazole ring electrophilicity, impacting binding to biological targets .
  • Increase lipophilicity : Improves membrane permeability, as seen in fluorinated analogs with enhanced antifungal activity . Experimental Design : Compare bioactivity of chloro-fluorophenyl derivatives with non-halogenated analogs using radioligand assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC and elemental analysis .
  • Assay variability : Standardize conditions (e.g., cell lines, incubation times) .
  • Structural confirmation : Re-examine crystal structures to rule out polymorphic effects .

Table 3: Data Validation Strategies

IssueResolution MethodReference
PurityHPLC (>95% purity)
BioactivityOrthogonal assays (e.g., enzymatic vs. cellular)

Q. What strategies improve metabolic stability in derivatives of this compound?

Methodological Answer:

  • Fluorine substitution : Reduces oxidative metabolism (e.g., trifluoromethyl groups enhance stability) .
  • Steric hindrance : Introduce bulky substituents at the 4-position of the thiazole ring . Case Study : Derivatives with 5-(trifluoromethyl)thiazol-2-amine show prolonged half-lives in pharmacokinetic studies .

Q. Which computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock to model interactions with receptors (e.g., dopamine receptors) .
  • MD simulations : Validate binding stability over time with GROMACS .
  • Electrostatic potential maps : Generated via DFT calculations to identify nucleophilic/electrophilic regions .

Validation : Cross-check computational predictions with X-ray crystallography (e.g., SHELX-refined structures) .

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